molecular formula C14H23ClN2O2 B13648144 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride

Cat. No.: B13648144
M. Wt: 286.80 g/mol
InChI Key: GKLGCLQJKXFCMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride typically involves the reaction of 4,5-dimethoxy-2-methylbenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these functional groups play a critical role .

Biological Activity

1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C13H18ClN2O2
  • Molecular Weight : 270.75 g/mol
  • IUPAC Name : this compound

The compound primarily acts as a piperazine derivative, which is known for its ability to interact with various neurotransmitter receptors. Piperazines often exhibit affinity for serotonin (5-HT) and dopamine receptors, influencing mood and cognition. The presence of the dimethoxy and methyl groups on the benzyl moiety may enhance its lipophilicity and receptor binding affinity.

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines using the MTT assay.

Compound Cell Line IC50 (µM) Reference
This compoundHeLa (cervical)Not determined
Similar piperazine derivativeA549 (lung)12.3

The IC50 values indicate the concentration required to inhibit cell growth by 50%. While specific data for our compound is lacking, related compounds show significant activity.

Antiparasitic Activity

Research has shown that piperazine derivatives can exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that several piperazine amides demonstrated effective antiparasitic properties:

Compound Activity Reference
Piperazine amide seriesAnti-Trypanosoma cruziEffective at 10 µM

The mechanism involves inhibition of parasite growth through interference with metabolic pathways.

Neuropharmacological Effects

Piperazines are also studied for their effects on the central nervous system. The compound may modulate serotonergic and dopaminergic pathways, potentially offering therapeutic effects in mood disorders.

Case Studies

  • Antitumor Efficacy Study : A series of piperazine derivatives were tested for cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their efficacy.
  • Neuropharmacological Assessment : In vivo studies demonstrated that certain piperazine derivatives improved cognitive function in rodent models, suggesting potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents on the benzyl ring , such as methoxy groups, enhance biological activity by increasing hydrophobic interactions with receptor sites.
  • The piperazine ring's nitrogen atoms are crucial for receptor binding and activity modulation.

Properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16;/h8-9,15H,4-7,10H2,1-3H3;1H

InChI Key

GKLGCLQJKXFCMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2CCNCC2)OC)OC.Cl

Origin of Product

United States

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